tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydropentalenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate typically involves the protection of amine groups using tert-butyl carbamate. The process begins with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate-protected amine. The protected amine is then subjected to further reactions to introduce the octahydropentalenyl moiety and the aminomethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a stable complex with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
Uniqueness
Tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is unique due to its octahydropentalenyl moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and enhances its utility in specific applications .
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-15(9-16)7-11-5-4-6-12(11)8-15/h11-12H,4-10,16H2,1-3H3,(H,17,18) |
InChI Key |
LYOVEWMLDZLKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2CCCC2C1)CN |
Origin of Product |
United States |
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